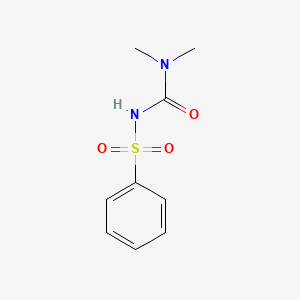

N-(Dimethylcarbamoyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

CAS No. |

32324-42-8 |

|---|---|

Molecular Formula |

C9H12N2O3S |

Molecular Weight |

228.27 g/mol |

IUPAC Name |

3-(benzenesulfonyl)-1,1-dimethylurea |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)10-15(13,14)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12) |

InChI Key |

OVWBACIUXMTXDB-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C(=O)NS(=O)(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for N Dimethylcarbamoyl Benzenesulfonamide and Its Analogues

Direct Synthesis Approaches

Direct synthesis methods focus on the formation of the N-(Dimethylcarbamoyl)benzenesulfonamide core structure in a highly convergent manner. These approaches often involve the coupling of key fragments to rapidly assemble the target molecule.

Palladium-Catalyzed Aminocarbonylation Reactions

Palladium-catalyzed aminocarbonylation represents a powerful tool for the synthesis of amides from aryl halides or their equivalents. This methodology can be conceptually applied to the synthesis of this compound, typically by reacting a benzenesulfonyl precursor with carbon monoxide and dimethylamine (B145610) in the presence of a palladium catalyst. While direct aminocarbonylation of benzenesulfonyl chloride is not widely documented, the reaction of aryl halides or tosylates with amines and CO is a well-established process for amide formation. For instance, palladium catalysts are extensively used in the aminocarbonylation of aryl halides for synthesizing a wide variety of amides. Carbon monoxide-free approaches have also been developed, utilizing CO surrogates like formic acid and carbodiimides, which generate CO in situ. Another alternative uses N,N-dimethylformamide (DMF) as both a solvent and an amide source in a palladium-catalyzed reaction with aryl or alkenyl iodides, facilitated by phosphoryl chloride.

Table 1: Examples of Palladium-Catalyzed Aminocarbonylation Reactions

Carbamoylation Reactions Utilizing N,N-Dimethylcarbamoyl Chloride as a Reagent

A more direct and common method for synthesizing this compound involves the reaction of a benzenesulfonamide (B165840) with N,N-dimethylcarbamoyl chloride. This reagent directly introduces the dimethylcarbamoyl group onto the sulfonamide nitrogen. The reaction typically proceeds under basic conditions to deprotonate the sulfonamide nitrogen, enhancing its nucleophilicity.

A notable application of this method is in the synthesis of more complex analogues. For instance, the generation of a C,N-dianion from 2-methylbenzenesulfonamides, followed by the addition of N,N-dimethylcarbamoyl chloride, yields 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamides. These intermediates can then be cyclized to form 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides.

Multi-component Coupling Strategies for Benzenesulfonamide Scaffolds

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like benzenesulfonamide derivatives by combining three or more starting materials in a single step. These reactions are highly atom-economical and can rapidly generate molecular diversity.

A direct, single-step synthesis of sulfonamides has been developed that combines aryl boronic acids, amines, and sulfur dioxide (using DABSO as a surrogate) with a Cu(II) catalyst. This three-component system is notable for its broad substrate scope, accommodating various aryl, heteroaryl, and alkenyl boronic acids, as well as different types of amines. Another palladium-catalyzed three-component approach uses sulfuric chloride as a source of the –SO2– group in a Suzuki–Miyaura coupling with secondary amines and arylboronic acids to produce diverse sulfonamides.

Functional Group Interconversion and Modification for Derivative Synthesis

Once the benzenesulfonamide core is established, its derivatives can be synthesized through various functional group interconversions and modifications. These strategies allow for the introduction of diverse substituents and the construction of more complex molecular architectures.

Alkylation and Arylation Strategies for Sulfonamide Nitrogen

The nitrogen atom of the sulfonamide group can be readily alkylated or arylated to produce a wide range of derivatives.

Alkylation: N-alkylation of sulfonamides is often achieved using alcohols as alkylating agents through a "borrowing hydrogen" methodology, which is considered environmentally benign as it produces water as the only byproduct. Various catalytic systems have been developed for this transformation:

Manganese-catalyzed: A well-defined and bench-stable Mn(I) PNP pincer precatalyst enables the efficient mono-N-alkylation of both aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, providing excellent yields. Manganese dioxide (MnO2) has also been used as a practical catalyst under solvent-free conditions and in the presence of air.

Copper-catalyzed: Easily available copper catalysts, such as copper acetate (B1210297) with potassium carbonate, can efficiently perform the N-alkylation of sulfonamides with alcohols. Mechanistic studies indicate that the reaction proceeds via a transfer hydrogenation mechanism. Copper catalysts have also been employed for the sulfur alkylation of sulfenamides with N-sulfonylhydrazones.

Table 2: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols

Arylation: N-arylation of sulfonamides introduces aryl groups to the sulfonamide nitrogen, a key transformation for creating analogues with different electronic and steric properties.

Copper-catalyzed: Copper(I) iodide in combination with a base like cesium carbonate provides an efficient method for the N-arylation of sulfonamides with aryl halides. A particularly green approach involves the copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under ligand-free and aerobic conditions.

Catalyst-free: A novel method for the arylation of sulfonamides involves a visible light-mediated reaction with boronic acids, proceeding through an N–S bond cleavage without the need for a catalyst.

Cyclization Reactions of Substituted Benzenesulfonamides

Substituted benzenesulfonamides can serve as precursors for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. These reactions are valuable for constructing complex, polycyclic architectures.

One key example involves the cyclization of 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamides, formed from 2-methylbenzenesulfonamides and N,N-dimethylcarbamoyl chloride, to yield 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides.

Radical cyclizations offer another powerful route. For instance, radical cyclizations of cyclic ene sulfonamides can produce stable bicyclic and tricyclic aldimines and ketimines in good yields. The process involves an initial radical cyclization to form an α-sulfonamidoyl radical, which then undergoes elimination of a phenylsulfonyl radical to form the imine. More complex radical cascade reactions, initiated by electrooxidation, can be used to synthesize bridged or fused sulfonamides containing medium-sized rings from 1,6-enynes.

Electrochemical Synthesis Approaches for Related Sulfonamides

Electrochemical methods are emerging as green and powerful tools for the synthesis of organic compounds, including various sulfonamide derivatives. nih.govchemistryworld.com These techniques offer facile and tunable processes, often avoiding the harsh conditions associated with traditional synthetic routes. nih.govchemistryworld.com

A tunable pair electrochemical process has been developed for synthesizing new benzenesulfonamide derivatives through the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids. nih.govresearchgate.net This method is notable for its tunable characteristic, where adjusting the applied potential allows for the selective synthesis of different products. nih.govresearchgate.net For instance, applying a potential of −0.4 V versus a silver/silver chloride (Ag/AgCl) electrode selectively forms N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives. nih.govresearchgate.net In contrast, a potential of −1.1 V vs. Ag/AgCl yields N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives as the final products. nih.govresearchgate.net

Another electrochemical approach involves the oxidation of 4-nitroso-N,N-dimethylaniline in the presence of arylsulfinic acids, which act as nucleophiles. rsc.org This synthesis, conducted in an aqueous ethanol (B145695) solution at a pH of 7.0, yields pure N,N-diarylsulfonyl derivatives with yields ranging from 55–76%. rsc.org

The electrochemical synthesis of N-acylsulfonamides has also been explored, leading to novel transformations. researchgate.net A facile electrochemical migratory cyclization of N-acylsulfonamides has been reported to access a diverse array of benzoxathiazine dioxides. researchgate.net Furthermore, electrochemical methods can be used for the modification of existing sulfonamides, such as the N-dealkylation of N,N-dialkylated benzenesulfonamides, which can proceed to form secondary or primary sulfonamides. mdpi.com

Table 1: Overview of Electrochemical Synthesis Methods for Related Sulfonamides

| Method | Starting Materials | Key Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Tunable Pair Process | Dinitrobenzene, Arylsulfinic acids | Controlled potential electrolysis (-0.4 V or -1.1 V vs. Ag/AgCl) | N-hydroxy-N-(4-nitrophenyl)benzenesulfonamides or N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamides | nih.govresearchgate.net |

| Anodic Oxidation | 4-Nitroso-N,N-dimethylaniline, Arylsulfinic acids | Aqueous ethanol (pH 7.0), electrochemical oxidation | N,N-Diarylsulfonyl derivatives of N,N-dimethyl-1,4-benzenediamine | rsc.org |

| Migratory Cyclization | N-Acylsulfonamides | Electrochemistry | Benzoxathiazine dioxides | researchgate.net |

| N-Dealkylation | N,N-Diethylbenzenesulfonamide | Constant current electrolysis, various solvent systems | N-Ethylbenzenesulfonamide, Benzenesulfonamide | mdpi.com |

Precursor and Intermediate Chemistry in Designed Synthetic Routes

The synthesis of this compound and its analogues relies on the strategic use of specific precursors and the generation of key reactive intermediates. The choice of starting materials and reagents dictates the reaction pathway and the final molecular architecture.

A central precursor in the synthesis of N-carbamoyl sulfonamides is N,N-dimethylcarbamoyl chloride . This reagent provides the dimethylcarbamoyl moiety that is appended to the sulfonamide nitrogen. One synthetic route demonstrates its use in the reaction with a substituted hydroxybenzenesulfonamide. In this method, N-(2,3-epoxypropyl)-N-α-methylbenzyl-4-hydroxybenzenesulfonamide is first treated with a strong base, such as sodium hydride, in N,N-dimethylformamide to deprotonate the hydroxyl group, forming a sodium salt intermediate. prepchem.com This nucleophilic intermediate then reacts with N,N-dimethylcarbamoyl chloride to yield the final product, N-(2,3-epoxypropyl)-N-α-methylbenzyl-4-(N,N-dimethylcarbamoyloxy)-benzenesulfonamide. prepchem.com

Another important class of precursors are 2-methylbenzenesulfonamides . These compounds can be used to generate reactive C,N-dianion intermediates. semanticscholar.org The formation of the dianion is achieved by treating the 2-methylbenzenesulfonamide with two equivalents of a strong base, typically butyllithium (B86547), which abstracts protons from both the sulfonamide nitrogen and the benzylic methyl group. semanticscholar.org

This highly reactive C,N-dianion intermediate can then be reacted with N,N-dimethylcarbamoyl chloride. semanticscholar.org The reaction results in the formation of 2-(N,N-dimethylcarbamoyl)-methylbenzenesulfonamides . semanticscholar.org These compounds serve as crucial intermediates which can subsequently be cyclized under acidic conditions (e.g., refluxing in acetic acid) to form 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides. semanticscholar.org

Table 2: Precursors and Intermediates in this compound Analogue Synthesis

| Precursor | Key Reagent(s) | Intermediate(s) | Final Product/Intermediate Product | Reference |

|---|

Mechanistic Investigations of Chemical Reactions Involving N Dimethylcarbamoyl Benzenesulfonamide

Reaction Mechanism Elucidation for Palladium-Catalyzed Processes

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis, typically proceeding through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. While specific mechanistic studies on N-(Dimethylcarbamoyl)benzenesulfonamide are not extensively documented, the reactivity of analogous N-acyl and N-sulfonyl compounds provides a strong basis for understanding its behavior in such transformations.

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, is initiated by the oxidative addition of an organic halide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with an organometallic reagent, bringing both organic fragments onto the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.

In reactions involving N-sulfonylated compounds, the sulfonamide moiety can influence the catalytic cycle through its electronic properties and its ability to act as a directing group or a leaving group in certain contexts. For instance, in palladium-catalyzed cascade reactions of compounds like N-allyl-N-(2-butenyl)-p-toluenesulfonamide with benzyl (B1604629) halides, a proposed mechanism involves a cascade cyclization-coupling process to form dihydropyrroles. researchgate.net Similarly, palladium-catalyzed carbene coupling reactions of N-sulfonylhydrazones proceed through the formation of metal carbenes, followed by migratory insertion and β-hydride elimination. organic-chemistry.org These examples suggest that palladium-catalyzed processes involving this compound would likely follow similar fundamental steps, with the specific reaction pathway being dictated by the nature of the coupling partners and reaction conditions.

Table 1: General Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Description |

| Oxidative Addition | The Pd(0) catalyst inserts into the bond of an organic halide (R-X), forming a Pd(II) complex (R-Pd-X). |

| Transmetalation | An organometallic reagent (R'-M) transfers its organic group to the palladium center, displacing the halide and forming a new complex (R-Pd-R'). |

| Reductive Elimination | The two organic groups (R and R') are eliminated from the palladium center as the final product (R-R'), regenerating the Pd(0) catalyst. |

C,N-Dianion Generation and Reactivity Mechanisms in Benzenesulfonamide (B165840) Systems

The generation of C,N-dianions from benzenesulfonamide derivatives offers a versatile strategy for functionalization. In the case of 2-methylbenzenesulfonamides, treatment with a strong base like butyllithium (B86547) can lead to the formation of a C,N-dianion, where deprotonation occurs at both the nitrogen of the sulfonamide and the methyl group. researchgate.net

The mechanism involves the initial abstraction of the acidic proton from the sulfonamide nitrogen, followed by the deprotonation of the benzylic methyl group. The presence of a directing group on the nitrogen can influence the site of the second deprotonation. The resulting dianion is a powerful nucleophile that can react with various electrophiles.

For example, the reaction of the C,N-dianion of a 2-methylbenzenesulfonamide with N,N-dimethylcarbamoyl chloride results in the formation of a 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide. researchgate.net This reaction proceeds through the nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of the N,N-dimethylcarbamoyl chloride.

Intramolecular Cyclization Pathways for Benzothiazine Derivatives

The products obtained from the reaction of C,N-dianions of 2-methylbenzenesulfonamides with electrophiles can undergo subsequent intramolecular cyclization to form heterocyclic structures such as benzothiazine derivatives. researchgate.net For instance, 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamides can be cyclized to 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxides. researchgate.net

The mechanism of this cyclization involves the deprotonation of the sulfonamide nitrogen by a base, followed by an intramolecular nucleophilic attack of the resulting anion onto the carbonyl carbon of the N,N-dimethylcarbamoyl group. This leads to the formation of a six-membered ring and the elimination of dimethylamine (B145610).

In a related transformation, the reaction of the C,N-dianion with N,N-dimethylthiocarbamoyl chloride can directly yield 3-dimethylamino-2H-1,2-benzo[e]thiazine 1,1-dioxides in a single step. researchgate.net This suggests a similar intramolecular cyclization pathway following the initial reaction with the electrophile. Analogous intramolecular cyclizations of N-cyano sulfoximines to form thiadiazine 1-oxides have also been reported, which proceed via the formation of an NH-sulfoximine intermediate followed by intramolecular cyclocondensation. nih.gov

Electrophilic Substitution and Acylation Reaction Mechanisms

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, such as acylation. The mechanism of Friedel-Crafts acylation involves the generation of a highly electrophilic acylium ion from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. organic-chemistry.orgyoutube.comlibretexts.orgyoutube.comchemguide.co.uk

The acylium ion then acts as the electrophile and is attacked by the π-electrons of the aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. libretexts.org In the final step, a weak base, such as the AlCl4- formed during the generation of the acylium ion, removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the ring and yielding the acylated product. chemguide.co.uk

The this compound substituent will influence the regioselectivity of the acylation. The sulfonamide group is generally considered to be a deactivating and meta-directing group due to its electron-withdrawing nature. Therefore, acylation would be expected to occur predominantly at the meta-position of the benzene ring. The concept of "superelectrophiles," which are highly reactive electrophilic species generated from the interaction of a protic or Lewis acid with a conventional electrophile, can also be relevant in explaining the reactivity in these systems. nih.gov

Table 2: Key Intermediates in Friedel-Crafts Acylation

| Intermediate | Structure | Role in Mechanism |

| Acylium Ion | R-C≡O+ | The active electrophile that attacks the aromatic ring. |

| Sigma Complex (Arenium Ion) | A resonance-stabilized carbocation | Formed by the attack of the aromatic ring on the acylium ion. |

Radical-Mediated Reaction Mechanisms in Analogous Transformations

While specific radical-mediated reactions involving this compound are not extensively detailed, the mechanisms of analogous transformations in related sulfonamide systems provide valuable insights. Radical reactions offer alternative pathways for the formation of C-C and C-heteroatom bonds.

For instance, radical cyclizations of cyclic ene sulfonamides can proceed via the initial formation of a radical, which then undergoes an intramolecular cyclization. nih.gov The resulting α-sulfonamidoyl radical can then undergo β-elimination of a sulfonyl radical to form an imine. nih.gov

In another example, cascade radical cyclization-cyclization reactions of substrates containing both an allyl and a phenyl group can be initiated by an oxidant like iron(III) chloride. mdpi.comsemanticscholar.org The mechanism involves an initial intramolecular radical addition to the allyl group, followed by a second radical addition to the phenyl group to form polycyclic structures. mdpi.comsemanticscholar.org These examples demonstrate the potential for radical-mediated pathways in the transformation of benzenesulfonamide derivatives.

Mechanistic Studies of Metal-Catalyzed N-Alkylation (e.g., Relay Race Mechanism)

Metal-catalyzed N-alkylation of sulfonamides with alcohols is an important transformation for the synthesis of N-alkylated sulfonamides. The "borrowing hydrogen" or "hydrogen autotransfer" mechanism is a common pathway for these reactions, where the alcohol is temporarily dehydrogenated to an aldehyde or ketone, which then reacts with the amine to form an imine. The metal hydride species, formed during the initial dehydrogenation, then reduces the imine to the N-alkylated product.

A notable variation of this is the "aerobic relay race" mechanism, which has been proposed for palladium-catalyzed N-alkylation of amides and amines with alcohols. researchgate.netdntb.gov.ua In this mechanism, the reaction is initiated by the aerobic oxidation of the alcohol to an aldehyde. This aldehyde then undergoes a condensation reaction with the amide to form an enamine intermediate. A subsequent palladium-catalyzed hydrogenation of the enamine, with the alcohol acting as the hydrogen source, yields the N-alkylated product and regenerates the aldehyde, thus continuing the catalytic cycle. This relay race mechanism avoids the direct formation of a metal hydride species for the reduction step. researchgate.net

Table 3: Comparison of N-Alkylation Mechanisms

| Mechanism | Key Features |

| Borrowing Hydrogen | - Dehydrogenation of alcohol to aldehyde/ketone.- Imine formation.- Reduction of imine by metal hydride. |

| Aerobic Relay Race | - Aerobic oxidation of alcohol to aldehyde.- Enamine formation.- Palladium-catalyzed hydrogenation of enamine using alcohol as the hydrogen source. |

Advanced Spectroscopic and Structural Elucidation of N Dimethylcarbamoyl Benzenesulfonamide

Vibrational Spectroscopy (FT-IR, FT-Raman) and Detailed Band Assignments

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides profound insight into the molecular structure of N-(Dimethylcarbamoyl)benzenesulfonamide by probing the vibrational modes of its constituent functional groups. The analysis of these spectra allows for the identification and characterization of the sulfonyl, carbamoyl (B1232498), and aromatic ring moieties.

The vibrational spectrum of this compound is characterized by distinct bands corresponding to the vibrations of its specific structural components. While a dedicated experimental spectrum for this exact compound is not publicly available, a detailed assignment can be constructed based on well-established group frequencies for related sulfonamide and amide structures. researchgate.netrsc.orgnih.gov

Sulfonyl (SO₂) Group Modes: The sulfonyl group gives rise to two prominent stretching vibrations: the asymmetric (ν_as) and symmetric (ν_s) modes. For benzenesulfonamides, the asymmetric stretch typically appears as a strong band in the 1370–1330 cm⁻¹ region, while the symmetric stretch is observed in the 1160–1130 cm⁻¹ range. researchgate.net These absorptions are characteristic and serve as reliable indicators of the sulfonyl group's presence.

Carbamoyl Group Modes: The N-(dimethylcarbamoyl) portion of the molecule introduces several key vibrational modes. The most notable is the amide I band, which is primarily due to the C=O stretching vibration (ν_C=O) and is expected to appear as a very strong band in the FT-IR spectrum, typically between 1710 cm⁻¹ and 1670 cm⁻¹. rsc.org The C-N stretching vibration (ν_C-N) of the amide group is more complex and couples with other modes, appearing in the 1300-1200 cm⁻¹ region. researchgate.net The vibrations associated with the N-methyl groups, including symmetric and asymmetric C-H stretching and bending modes, are also expected.

Aromatic Ring Modes: The benzene (B151609) ring exhibits a series of characteristic vibrations. Aromatic C-H stretching (ν_C-H) modes are typically observed above 3000 cm⁻¹. The C=C stretching vibrations (ν_C=C) within the ring usually produce a set of bands in the 1600–1450 cm⁻¹ region. rsc.org Out-of-plane (OOP) C-H bending vibrations are also significant and appear in the 900–675 cm⁻¹ range, with their exact position being indicative of the substitution pattern on the ring.

S-N Stretching Mode: The stretching vibration of the sulfur-nitrogen bond (ν_S-N) in sulfonamides is typically found in the 920–890 cm⁻¹ region. rsc.org

Table 1: Predicted Vibrational Band Assignments for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H stretching (ν_C-H) | Aromatic Ring | Medium |

| 2980-2880 | C-H stretching (ν_C-H) | Methyl (-CH₃) | Medium-Weak |

| 1710-1670 | C=O stretching (ν_C=O), Amide I | Carbamoyl | Strong |

| 1600-1450 | C=C stretching (ν_C=C) | Aromatic Ring | Medium-Strong |

| 1370-1330 | Asymmetric SO₂ stretching (ν_as(SO₂)) | Sulfonyl | Strong |

| 1160-1130 | Symmetric SO₂ stretching (ν_s(SO₂)) | Sulfonyl | Strong |

| 920-890 | S-N stretching (ν_S-N) | Sulfonamide Linkage | Medium |

| 780-720 | C-H out-of-plane bending (γ_C-H) | Aromatic Ring | Strong |

To achieve a more precise and unambiguous assignment of vibrational bands, experimental FT-IR and FT-Raman data are often correlated with theoretical calculations. nih.gov Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to compute the harmonic vibrational frequencies and intensities of a molecule. nih.gov

The computational process involves optimizing the molecular geometry of this compound and then calculating the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies from these calculations are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. To improve the agreement, the calculated frequencies are typically scaled by an empirical factor. sigmaaldrich.com

Furthermore, Potential Energy Distribution (PED) analysis can be performed. PED provides a quantitative measure of the contribution of each internal coordinate (like bond stretching or angle bending) to a specific normal mode of vibration. This analysis is invaluable for resolving ambiguities, especially in regions where multiple vibrational modes overlap, and for confirming the nature of complex vibrations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound in solution, providing detailed information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR: The ¹H NMR spectrum provides information on the number and type of protons.

Aromatic Protons: The five protons on the monosubstituted benzene ring are expected to appear in the aromatic region, typically between δ 7.5 and 8.0 ppm. chemicalbook.com The protons ortho to the electron-withdrawing sulfonyl group will likely be the most downfield, appearing as a multiplet. The meta and para protons will appear at slightly higher fields, also as complex multiplets.

Methyl Protons: The six protons of the two methyl groups on the carbamoyl nitrogen (-N(CH₃)₂) are expected to produce one or two signals in the δ 2.8–3.2 ppm range. Due to the partial double-bond character of the C-N amide bond, rotation around this bond can be restricted on the NMR timescale. This restricted rotation can make the two methyl groups magnetically non-equivalent, resulting in two distinct singlets. If the rotation is fast, a single singlet representing the average environment will be observed. ripublication.com

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of distinct carbon environments.

Aromatic Carbons: Four signals are expected for the benzene ring carbons. The ipso-carbon (C1, attached to the sulfur) will be found around δ 140-145 ppm. The ortho (C2/C6), meta (C3/C5), and para (C4) carbons will resonate in the typical aromatic region of δ 125–135 ppm. rsc.org

Carbonyl Carbon: The carbonyl carbon (C=O) of the carbamoyl group is expected to have a chemical shift in the range of δ 165–170 ppm.

Methyl Carbons: The carbons of the two methyl groups are expected to appear significantly upfield, around δ 35–40 ppm. Similar to the proton spectrum, two separate signals may be observed if rotation around the C-N bond is slow.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic (ortho) | ~7.9-8.0 (m, 2H) | ~127-129 |

| Aromatic (meta/para) | ~7.5-7.7 (m, 3H) | ~129-134 |

| Aromatic (ipso) | - | ~140-145 |

| Carbamoyl (C=O) | - | ~165-170 |

| N-Methyl (-N(CH₃)₂) | ~2.8-3.2 (s, 6H) | ~35-40 |

To confirm assignments and explore the molecule's dynamics, advanced NMR experiments are employed.

2D Correlation Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can establish the coupling network between the aromatic protons, helping to assign the ortho, meta, and para positions. Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) correlate each proton with its directly attached carbon atom, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) C-H correlations. HMBC would be particularly useful for confirming the connectivity between the methyl protons and the carbonyl carbon.

Dynamic NMR (D-NMR): Variable-temperature (VT) NMR studies can provide information on conformational dynamics. For this compound, VT-NMR could be used to study the rotational barrier of the C-N amide bond. At low temperatures, where rotation is slow, two separate signals for the non-equivalent methyl groups might be observed. As the temperature increases, these signals would broaden, coalesce, and eventually sharpen into a single peak at the coalescence temperature, allowing for the calculation of the activation energy for the rotational process.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Pathway Mapping

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound and for mapping its fragmentation pathways upon ionization.

For this compound (C₉H₁₂N₂O₃S), the calculated monoisotopic mass is 228.0569 Da. HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves to confirm the molecular formula.

The fragmentation of sulfonamides is well-studied and typically proceeds through several characteristic pathways upon ionization (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). nih.govnih.govresearchgate.net For the protonated molecule [M+H]⁺, key fragmentation events would include:

Loss of SO₂: A common and often characteristic fragmentation pathway for aromatic sulfonamides is the extrusion of a neutral sulfur dioxide molecule (SO₂, 64 Da), which can occur via an intramolecular rearrangement. nih.govresearchgate.net

Cleavage of the S-N Bond: Scission of the bond between the sulfonyl group and the nitrogen atom can lead to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141, or the complementary carbamoyl-containing fragment.

Cleavage of the Aryl-S Bond: This cleavage results in the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77, a common fragment for benzene derivatives.

Cleavage of the N-C(O) Bond: Fragmentation at the amide bond can lead to the dimethylaminyl cation ([C₂H₆N]⁺) at m/z 44 or the benzenesulfonyl isocyanate cation ([C₆H₅SO₂NCO]⁺).

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (Da) | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 229.0647 | [C₉H₁₂N₂O₃S + H]⁺ | Protonated Molecular Ion |

| 165.0898 | [C₉H₁₃N₂O]⁺ | Loss of SO₂ from [M+H]⁺ |

| 141.0010 | [C₆H₅SO₂]⁺ | S-N bond cleavage |

| 77.0391 | [C₆H₅]⁺ | Aryl-S bond cleavage |

| 72.0813 | [(CH₃)₂NCO]⁺ | S-N bond cleavage |

Tandem mass spectrometry (MS/MS) experiments, where a specific precursor ion (like the molecular ion) is selected and fragmented, are crucial for definitively establishing these fragmentation pathways and confirming the structure of the resulting product ions. nih.gov

Despite a comprehensive search for the crystallographic data of this compound, the specific X-ray structure information required to fulfill the detailed outline of the request is not publicly available. Searches for the crystal structure in open-access databases and general scholarly literature did not yield the necessary crystallographic information, such as unit cell parameters, bond lengths and angles, and specific intermolecular interaction data, for this particular compound.

Therefore, it is not possible to provide the in-depth analysis of the solid-state structure, including intermolecular interactions, crystal packing motifs, and conformational analysis in the crystalline state, as requested for this compound.

General information on the crystallographic analysis of similar benzenesulfonamide (B165840) derivatives is available and indicates that these compounds often exhibit a range of intermolecular interactions, including hydrogen bonding and π-stacking, which influence their crystal packing and conformation. However, without the specific crystallographic data for this compound, any discussion would be speculative and would not adhere to the strict requirement of focusing solely on the specified compound.

Should the crystallographic data for this compound become publicly available in the future, a detailed article as outlined in the user's request could be generated.

Computational and Theoretical Chemistry Studies of N Dimethylcarbamoyl Benzenesulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional structure and electronic properties of molecules.

Application of Hartree-Fock and Density Functional Theory (DFT) for Geometry Optimization

In the study of related sulfonylurea compounds, Density Functional Theory (DFT) methods are commonly employed for geometry optimization. These calculations would typically be performed using basis sets such as 3-21G** or 6-31G** to determine the most stable conformation of the molecule. For the broader class of sulfonylureas, such studies have revealed key structural parameters. For instance, a theoretical investigation on the sulfonylurea moiety indicated that the bond length of the S=N bond is a critical parameter in its reactive profile. However, specific optimized geometrical parameters (bond lengths, bond angles, and dihedral angles) for N-(Dimethylcarbamoyl)benzenesulfonamide are not present in the available literature.

Potential Energy Surface Scan Studies for Conformational Stability

Potential energy surface (PES) scans are instrumental in exploring the conformational landscape of a molecule, identifying stable conformers and the energy barriers between them. For flexible molecules like this compound, PES scans would be conducted by systematically rotating specific dihedral angles, such as those around the S-N and N-C bonds, to map out the energy changes. This analysis helps in understanding the molecule's flexibility and its preferred shapes in different environments. Despite the utility of this method, specific PES scan data for this compound has not been reported.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including their conformational changes and interactions with surrounding solvent molecules. An MD simulation of this compound in a solvent like water would reveal how the molecule adapts its conformation in an aqueous environment and which parts of the molecule are more likely to interact with water. This information is vital for understanding its solubility and behavior in biological systems. At present, there are no specific MD simulation studies published for this compound.

In Silico Modeling for Ligand-Target Interactions

In silico modeling, particularly molecular docking, is a powerful tool to predict how a small molecule like this compound might interact with a biological target, such as a protein receptor.

Molecular Docking Studies for Elucidating Binding Modes with Biological Receptors

Molecular docking simulations place a ligand into the binding site of a receptor to predict its binding orientation and affinity. For other sulfonamide-containing compounds, docking studies have been crucial in designing new therapeutic agents by visualizing their interactions with enzyme active sites. For example, computational studies on various 2-substituted phenyl-2-oxo-, 2-hydroxyl-, and 2-acylloxyethylsulfonamides have utilized molecular docking to understand their antifungal activity. These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex. However, there are no specific molecular docking studies reported for this compound against any particular biological receptor.

Theoretical Prediction of Binding Energies and Inhibition Constants

Following molecular docking, the strength of the interaction between a ligand and its target can be quantified by calculating the binding energy. Lower binding energies typically suggest a more stable complex and potentially higher inhibitory activity. The inhibition constant (Ki) can also be theoretically estimated from these binding energies. While this is a standard practice in computational drug design for analogous compounds, specific predicted binding energies or inhibition constants for this compound are not available in the scientific literature.

Theoretical Elucidation of Reaction Mechanisms and Transition State Structures

Computational and theoretical chemistry have emerged as indispensable tools for investigating the intricate details of chemical reactions involving benzenesulfonamide (B165840) derivatives. While specific studies focusing exclusively on the reaction mechanisms and transition state structures of this compound are not extensively detailed in the public domain, the broader class of benzenesulfonamides has been the subject of numerous theoretical investigations. These studies provide a robust framework for understanding the potential reactive behavior of this compound.

Theoretical approaches, most notably Density Functional Theory (DFT), are frequently employed to map out the potential energy surfaces of reactions. nih.govresearchgate.net This allows for the identification of reactants, products, intermediates, and, crucially, the transition state structures that connect them. By calculating the energies of these species, researchers can determine the activation energy of a given reaction step, providing insight into its feasibility and rate.

For instance, in the context of the synthesis of benzenesulfonamide derivatives, computational models can elucidate the stepwise mechanism of bond formation. These calculations can reveal the precise geometry of the transition state, including bond lengths and angles, as the reactants evolve into products. This information is critical for understanding the stereochemical and regiochemical outcomes of a reaction.

Furthermore, theoretical studies can be instrumental in understanding the metabolic pathways of sulfonamide-containing compounds. The enzymatic degradation of these molecules often involves oxidative processes, such as N-dealkylation. mdpi.com Computational modeling can simulate these biotransformations, identifying the likely sites of metabolic attack and the transition states associated with enzymatic reactions. mdpi.com For example, studies on related N,N-dialkylbenzenesulfonamides have explored their electrochemical oxidation as a mimic of cytochrome P450-catalyzed dealkylation, providing insights into the intermediate species and reaction energetics. mdpi.com

Chemical Transformations and Synthetic Applications of N Dimethylcarbamoyl Benzenesulfonamide

Utilization as a Key Synthetic Intermediate in Heterocyclic Synthesis

The N-carbamoyl sulfonamide functionality serves as a valuable precursor in the construction of nitrogen- and sulfur-containing heterocyclic systems. A notable application involves the synthesis of 1,2-benzothiazine 1,1-dioxide derivatives, which are important structural motifs in medicinal chemistry.

A key strategy employs 2-methylbenzenesulfonamides as starting materials. researchgate.netsemanticscholar.org The process begins with the generation of a C,N-dianion by treating the N-aryl-2-methylbenzenesulfonamide with two equivalents of a strong base, such as butyllithium (B86547), in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA). This dianion, with negative charges on both the sulfonamide nitrogen and the benzylic carbon, is then reacted with N,N-dimethylcarbamoyl chloride. semanticscholar.org This reaction selectively installs the dimethylcarbamoyl group onto the benzylic carbon, yielding a 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide intermediate. researchgate.netsemanticscholar.org

This intermediate is then subjected to cyclization under acidic conditions, typically by refluxing in acetic acid, to afford the target 3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide heterocycle. semanticscholar.org This transformation highlights a powerful method where the carbamoyl (B1232498) group, introduced via N,N-dimethylcarbamoyl chloride, participates directly in the ring-forming step.

| Starting Sulfonamide (R-group on N) | Reagent | Intermediate | Product Heterocycle | Yield (%) |

| Phenyl | n-BuLi, TMEDA; then ClCONMe₂ | N-Phenyl-2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide | 2-Phenyl-3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide | 65 |

| 4-Methylphenyl | n-BuLi, TMEDA; then ClCONMe₂ | N-(4-Methylphenyl)-2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide | 2-(4-Methylphenyl)-3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide | 70 |

| 4-Methoxyphenyl | n-BuLi, TMEDA; then ClCONMe₂ | N-(4-Methoxyphenyl)-2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide | 2-(4-Methoxyphenyl)-3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide | 72 |

| 4-Chlorophenyl | n-BuLi, TMEDA; then ClCONMe₂ | N-(4-Chlorophenyl)-2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamide | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,2-benzo[e]thiazin-3-one 1,1-dioxide | 68 |

Data compiled from research on the cyclization of 2-(N,N-dimethylcarbamoyl)methylbenzenesulfonamides. semanticscholar.org

Derivatization Strategies for Enhanced Analytical Characterization

For analytical purposes, particularly in chromatographic methods like gas chromatography (GC), derivatization of polar molecules such as N-(Dimethylcarbamoyl)benzenesulfonamide is often necessary. jfda-online.com Derivatization enhances volatility, improves thermal stability, and can lead to better chromatographic peak shape and detector response. gcms.cz The primary target for derivatization on this molecule is the acidic proton on the sulfonamide nitrogen.

Alkylation of the sulfonamide N-H group is a common derivatization strategy. The acidic nature of this proton allows for its removal by a base, followed by reaction with an alkylating agent.

Methylation : This is a widely used technique for the derivatization of sulfonamides. nih.gov Reagents like diazomethane or (trimethylsilyl)diazomethane can be employed to convert the N-H group to an N-CH₃ group, which significantly increases volatility for GC analysis. nih.gov

Pentafluorobenzylation : For methods requiring highly sensitive detection, such as electron capture detection (ECD) or negative chemical ionization mass spectrometry (NCI-MS), derivatization with pentafluorobenzyl (PFB) bromide is effective. nih.gov The reaction of the sulfonamide anion with PFB-Br yields the N-PFB derivative, which has excellent electron-capturing properties. This reaction is typically performed in an anhydrous solvent with a non-nucleophilic base. nih.gov

Further functional group modification can also be achieved through acylation, although this typically refers to the acylation of a primary sulfonamide. dergipark.org.tr For this compound, which is already N-acylated, further acylation at the nitrogen is unlikely. However, the aromatic ring is susceptible to electrophilic substitution reactions like Friedel-Crafts acylation, which would introduce a keto group onto the benzene (B151609) ring, provided the reaction conditions are compatible with the existing functional groups.

Silylation is arguably the most common derivatization technique for preparing samples for GC analysis. gcms.cz This method involves replacing the active hydrogen of the sulfonamide N-H group with a non-polar trimethylsilyl (TMS) group. nih.govyoutube.com This conversion dramatically reduces the molecule's polarity and inhibits intermolecular hydrogen bonding, thereby increasing its volatility. gcms.cz

The reaction is typically performed by treating the analyte with a silylating reagent in an anhydrous solvent. A range of reagents is available, allowing for optimization based on the reactivity of the substrate and the desired reaction conditions.

| Silylating Reagent | Abbreviation | Key Features |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Highly reactive; volatile by-products. |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | One of the most powerful silylating reagents; produces highly volatile by-products, which is advantageous in trace analysis. |

| N,O-Bis(trimethylsilyl)acetamide | BSA | A strong silyl donor suitable for many applications. |

| Trimethylchlorosilane | TMCS | Often used as a catalyst in combination with other silylating reagents like BSTFA or HMDS to enhance their reactivity. gcms.cz |

| Hexamethyldisilazane | HMDS | A relatively mild reagent, often requiring a catalyst and elevated temperatures. |

This table lists common silylating reagents applicable for derivatizing compounds with active hydrogen atoms like this compound.

The resulting N-trimethylsilyl-N-(dimethylcarbamoyl)benzenesulfonamide derivative is significantly more amenable to GC separation and analysis than the parent compound.

Development of Novel Synthetic Methodologies Leveraging the Carbamoyl-Sulfonamide Functionality

The unique chemical nature of the carbamoyl-sulfonamide group has prompted the development of novel synthetic methods that capitalize on its reactivity. The N-acylsulfonamide moiety is a known bioisostere for carboxylic acids and exhibits enhanced N-H acidity compared to unsubstituted sulfonamides. researchgate.net

As detailed in section 6.1, a significant methodology involves the use of N,N-dimethylcarbamoyl chloride as a key reagent to build heterocyclic structures. semanticscholar.org The strategy of generating a dianion on a toluenesulfonamide, quenching with N,N-dimethylcarbamoyl chloride to form a 2-functionalized intermediate, and subsequent intramolecular cyclization represents a sophisticated approach to building complex molecules like benzo[e]thiazin-3-one 1,1-dioxides. researchgate.netsemanticscholar.org This method leverages the carbamoyl group's ability to act as an internal electrophile in the acid-catalyzed, ring-closing step.

Furthermore, the broader class of N-acyl sulfonamides, to which this compound belongs, has been shown to participate in transition metal-catalyzed reactions. For instance, cobalt-catalyzed cycloisomerization of unsaturated N-acyl sulfonamides has been developed to synthesize N-sulfonyl lactams and imidates. nih.govresearchgate.net Such methodologies, while not yet reported specifically for this compound, demonstrate the potential of the N-acyl sulfonamide group to participate in and direct complex, metal-catalyzed transformations for the synthesis of valuable heterocyclic building blocks. nih.gov

Structure Activity Relationship Sar and Mechanistic Biological Insights of N Dimethylcarbamoyl Benzenesulfonamide Analogues

Molecular Design Principles for Modulating Biological Activity

The biological activity of N-(Dimethylcarbamoyl)benzenesulfonamide and its analogues is intricately linked to their molecular structure. Strategic modifications to the core components of the molecule can significantly influence its therapeutic efficacy and target selectivity.

The benzenesulfonamide (B165840) core serves as a versatile scaffold for designing inhibitors targeting various enzymes. The nature, position, and size of substituents on this aromatic ring are critical determinants of biological activity. For instance, in the context of NLRP3 inflammasome inhibitors, modifications on the benzamide (B126) moiety of a lead benzenesulfonamide analogue were found to be crucial for its inhibitory potency. nih.gov Conversely, alterations on the sulfonamide portion were generally well-tolerated, suggesting that this part of the molecule might be less critical for target engagement in that specific context. nih.gov

Structure-activity relationship (SAR) studies have demonstrated that bulky substituents with rotational flexibility are often preferred for enhancing the inhibitory potency of benzenesulfonamide analogues against certain targets. nih.gov The introduction of electron-withdrawing groups on the aromatic ring of N,N-dimethylcarbamates, a related class of compounds, has been shown to decrease inhibitory activity against acetylcholinesterase (AChE). uniroma1.itnih.gov This suggests that the electron density of the aromatic ring plays a key role in interactions within the enzyme's active site. uniroma1.it

The carbamoyl (B1232498) moiety also plays a significant role in the biological activity of these compounds. The differential selectivity of carbamates for either acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) is determined by the structure of the N-substituted group on the carbamate (B1207046). lookchem.com For example, N-methylcarbamates tend to show minimal enzyme subtype selectivity, whereas N-ethylcarbamates exhibit a preference for BChE. lookchem.com

The following table summarizes the impact of various substituents on the biological activity of benzenesulfonamide analogues based on available research findings.

While specific research on the stereochemical influences of this compound is not extensively detailed in the provided search results, the broader principles of stereochemistry in drug design are highly relevant. The three-dimensional arrangement of atoms in a molecule can profoundly impact its interaction with biological targets, which are themselves chiral environments.

For related compounds, such as certain cholinesterase inhibitors, enantiomeric forms can exhibit significantly different potencies. In some series of O-carbamoyl phenols, both enantiomers demonstrated potent cholinesterase inhibitory activity, while in others, one enantiomer was active while the other was not. lookchem.com This highlights the importance of stereochemistry in achieving optimal binding to the active site of an enzyme. The spatial organization of the catalytic pocket of different enzyme classes is distinct, leading to varying affinities for stereoisomers of inhibitor molecules. nih.gov

Mechanistic Aspects of Enzyme Inhibition by Sulfonylurea and Sulfonamide Derivatives

Sulfonylurea and sulfonamide derivatives, including this compound analogues, exert their biological effects by inhibiting the activity of specific enzymes. The mechanisms of inhibition can vary, ranging from competitive binding at the active site to the formation of stable enzyme-inhibitor complexes.

This compound analogues and related carbamates are known inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for the breakdown of the neurotransmitter acetylcholine (B1216132). The inhibitory mechanism often involves the carbamoylation of a serine residue in the active site of the enzyme, forming a stable carbamoyl-enzyme complex that is slow to hydrolyze. lookchem.com This renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft.

However, not all carbamate inhibitors act via this mechanism. Some N,N-dimethylcarbamates have been shown to act as slow-binding inhibitors of AChE without causing carbamoylation of the enzyme. nih.gov The inhibitory potency and selectivity of these compounds are influenced by factors such as the nature of substituents on the aromatic ring and the length of the alkyl spacer between the carbamoyl and other functional moieties. uniroma1.it For instance, an alkyl linker of six methylene (B1212753) units was found to be optimal for spacing the carbamoyl and dibenzylamino moieties in a series of N,N-dimethylcarbamate inhibitors of AChE. nih.gov

The table below presents the inhibitory activities of selected N,N-dimethylcarbamate analogues against Acetylcholinesterase.

Aldo-keto reductase 1C1 (AKR1C1) is an enzyme involved in the metabolism of steroid hormones, including the inactivation of progesterone. nih.govnih.gov While the direct binding mechanism of this compound with AKR1C1 is not explicitly detailed in the search results, the general principles of inhibitor binding to this enzyme family can be inferred. Inhibitors of AKR1C1 typically interact with the steroid-binding cavity of the enzyme. nih.gov This cavity is formed by several loops, and mutations in these regions can affect the enzyme's activity. nih.gov The binding of inhibitors is likely to involve interactions with key amino acid residues within this pocket, leading to a reduction in the enzyme's ability to metabolize its natural substrates.

SET and MYND domain-containing protein 3 (Smyd3) is a histone methyltransferase that has been implicated in cancer cell growth. cerradopub.com.brresearchgate.net Benzenesulfonamide derivatives have been identified as potential inhibitors of Smyd3. cerradopub.com.brresearchgate.net Theoretical studies have shown that these derivatives can interact with the 7o2c protein surface of Smyd3, involving different amino acid residues compared to other known inhibitors. cerradopub.com.brresearchgate.net

The inhibition of Smyd3 by these compounds is thought to occur through binding to either the S-adenosyl-methionine (SAM) binding pocket or the substrate-binding pocket of the enzyme. researchgate.net Some inhibitors act as substrate-competitive inhibitors, while others are SAM-competitive. researchgate.net There are also mixed-type inhibitors that can bind to both pockets. researchgate.net The specific mechanism of inhibition by this compound analogues would depend on their specific interactions within these binding sites. Theoretical docking studies have suggested that certain benzenesulfonamide derivatives could be good alternatives as Smyd3 inhibitors. cerradopub.com.brresearchgate.net

Inhibition of Microbial Enzymes (e.g., AHAS, InhA) by Related Sulfonamides

While the primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate (B1496061) synthase (DHPS), the broader class of sulfonamide-containing compounds has been shown to inhibit other microbial enzymes. This section will explore the inhibition of acetohydroxyacid synthase (AHAS) and carbonic anhydrase by sulfonamide analogues, providing insights into the broader enzymatic inhibitory potential of this chemical scaffold.

Acetohydroxyacid Synthase (AHAS) Inhibition

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is a critical enzyme in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine. nih.gov This pathway is essential for bacteria, fungi, and plants, but absent in animals, making AHAS an attractive target for antimicrobial agents and herbicides. nih.govnih.gov

A prominent class of AHAS inhibitors is the sulfonylureas, which are characterized by a sulfonamide bridge connecting an aryl or alkyl group to a urea (B33335) moiety. These compounds are potent and selective inhibitors of AHAS. nih.govnih.gov The inhibition of AHAS by sulfonylureas is a slow-binding process that ultimately blocks the active site channel, preventing substrate access. nih.govcambridge.org

The crystal structure of yeast AHAS in complex with the sulfonylurea herbicide chlorimuron (B1205186) ethyl has revealed the molecular basis of this inhibition. The inhibitor binds in a channel leading to the active site, making contact with multiple residues that are known to confer herbicide resistance when mutated. nih.gov This binding effectively obstructs the catalytic machinery of the enzyme. nih.gov

Table 1: Examples of Sulfonylurea Herbicides Targeting AHAS

| Compound | Chemical Class | Target Enzyme |

| Chlorimuron ethyl | Sulfonylurea | Acetohydroxyacid synthase (AHAS) |

| Sulfometuron methyl | Sulfonylurea | Acetohydroxyacid synthase (AHAS) |

This table presents examples of sulfonylurea compounds that act as inhibitors of the microbial and plant enzyme acetohydroxyacid synthase.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. semanticscholar.org These enzymes are found in a wide range of organisms, including bacteria, and are involved in various physiological processes. semanticscholar.orgresearchgate.net Sulfonamides are well-established inhibitors of carbonic anhydrases. mdpi.comnih.gov The inhibitory action of sulfonamides on CAs stems from the binding of the deprotonated sulfonamide group to the zinc ion in the enzyme's active site. nih.gov

Studies have explored the structure-activity relationships of sulfonamide inhibitors against bacterial CAs. For instance, the inhibition of β-carbonic anhydrase from Burkholderia pseudomallei has been investigated, revealing that the inhibition profile is distinct from that of human CA isoforms. mdpi.com This suggests the potential for developing selective inhibitors targeting microbial CAs. The interaction of these inhibitors is influenced by the amino acid residues in the active site, with both hydrophilic and hydrophobic interactions playing a role. mdpi.com

Theoretical Models for Predicting and Interpreting Structure-Activity Relationships

Theoretical and computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are valuable tools for understanding and predicting the antimicrobial activity of sulfonamide derivatives. These models establish a mathematical relationship between the chemical structure of a compound and its biological activity.

2D-QSAR studies on sulfonamide-based inhibitors of microbial enzymes, such as β-carbonic anhydrase, have been conducted to identify the key physicochemical descriptors that govern their inhibitory potency. semanticscholar.orgresearchgate.net These models often employ multiple linear regression (MLR) analysis to correlate descriptors with biological activity. semanticscholar.orgresearchgate.net

Key Physicochemical Descriptors in Sulfonamide QSAR Models

Several types of molecular descriptors have been found to be important in predicting the activity of sulfonamide inhibitors:

Topological Descriptors: These describe the connectivity of atoms in a molecule. Examples include the chi cluster index. researchgate.net

Estate Number Descriptors: These relate to the electronic and topological state of atoms and fragments in the molecule. The count of specific groups, such as –CH or oxygen atoms, can be significant. researchgate.net

Physicochemical Descriptors: Properties like polar surface area, which influences membrane permeability, are often crucial. researchgate.net

Shape Descriptors: Kappa shape indices provide information about the molecular shape, which is critical for binding to the active site of an enzyme. researchgate.net

A study on β-carbonic anhydrase inhibitors identified a 2D-QSAR model that included descriptors such as the third alpha modified shape index (kα3), the total number of –CH groups (SsssCHcount), and the polar surface area. researchgate.net The positive and negative contributions of these descriptors in the final QSAR equation provide insights into the structural features that enhance or diminish inhibitory activity. researchgate.net

Table 2: Representative Descriptors Used in QSAR Models for Sulfonamide Activity

| Descriptor Type | Example | Potential Influence on Activity |

| Shape | Kappa alpha 3 (kα3) | Molecular shape and fit within the enzyme's active site. |

| Estate Number | SsssCHcount | Number of specific chemical groups, affecting electronic and steric properties. |

| Physicochemical | Polar Surface Area | Membrane permeability and interactions with polar residues in the active site. |

This table provides examples of descriptor types commonly used in QSAR models to predict the biological activity of sulfonamide derivatives.

These theoretical models not only help in predicting the activity of new sulfonamide derivatives but also provide a deeper understanding of the molecular features required for effective enzyme inhibition. This knowledge is instrumental in the rational design of novel antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for N-(Dimethylcarbamoyl)benzenesulfonamide?

- Methodology : Synthesis typically involves sulfonylation of the parent amine using benzenesulfonyl chloride derivatives under controlled pH (e.g., NaHCO₃ buffer). Purification employs column chromatography with polar solvents (e.g., ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity. Reaction progress is monitored via TLC and HPLC .

Q. How can the structural integrity of this compound be confirmed?

- Methodology : Use a combination of spectroscopic techniques:

- NMR : H and C NMR to verify substituent positions and dimethylcarbamoyl group integration .

- X-ray diffraction : Single-crystal analysis resolves bond lengths, angles, and crystallographic packing (e.g., SHELX refinement) .

- IR spectroscopy : Confirm sulfonamide (S=O, ~1350–1150 cm⁻¹) and carbamoyl (C=O, ~1670 cm⁻¹) functional groups .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodology : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase. For trace analysis, LC-MS/MS with electrospray ionization (ESI) provides high sensitivity and specificity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates molecular orbitals, electrostatic potentials, and Fukui indices to identify nucleophilic/electrophilic sites. Solvent effects are modeled using the Polarizable Continuum Model (PCM) .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this compound?

- Methodology : Cross-validate experimental data with computational results. For example, if NMR suggests conformational flexibility, compare with X-ray-derived torsion angles. Dynamic NMR or variable-temperature XRD can detect tautomerism or polymorphism .

Q. How does solvent polarity influence the tautomeric equilibrium of this compound derivatives?

- Methodology : Investigate solvent-dependent H NMR shifts in DMSO-d₆ (polar) vs. CDCl₃ (non-polar). Thermodynamic parameters (ΔH, ΔG) for tautomerization are calculated using DFT-PCM hybrid methods .

Q. What crystallographic challenges arise in determining the absolute configuration of chiral benzenesulfonamide derivatives?

- Methodology : Use Flack (η) or Hooft (x) parameters to assess enantiomorph polarity. For centrosymmetric near-structures, the x parameter avoids false chirality indications. Refinement in SHELXL with TWIN/BASF commands handles twinning .

Q. How can this compound derivatives be evaluated for biological activity (e.g., enzyme inhibition)?

- Methodology :

- In vitro assays : Measure IC₅₀ against target enzymes (e.g., carbonic anhydrase) using stopped-flow CO₂ hydration.

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes and affinity to active sites .

Tables for Key Data

| Property | Experimental Value | Computational (DFT) | Reference |

|---|---|---|---|

| C=O Stretching (IR) | 1672 cm⁻¹ | 1685 cm⁻¹ | |

| S=O Stretching (IR) | 1360 cm⁻¹ | 1375 cm⁻¹ | |

| Tautomerization ΔG (gas) | — | +8.2 kcal/mol |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.